Hexaethylene glycol monododecyl ether

概要

説明

Hexaethylene glycol monododecyl ether, also known as C12E6 or Dodecylhexaglycol, is a nonionic surfactant . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

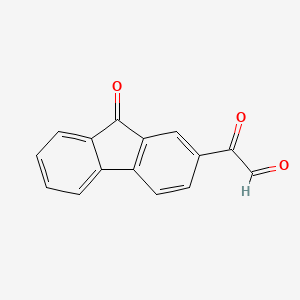

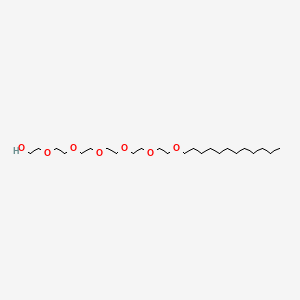

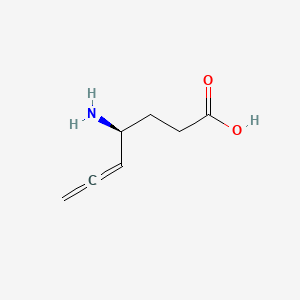

The molecular formula of Hexaethylene glycol monododecyl ether is C24H50O7 . Its molecular weight is 450.65 g/mol . The InChI string is1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 . The canonical SMILES string is CCCCCCCCCCCOCOCCOCCOCCOCCOCCO . Physical And Chemical Properties Analysis

Hexaethylene glycol monododecyl ether is a solid . It has a molecular weight of 450.65 g/mol . It’s worth noting that it’s a non-ionic compound .科学的研究の応用

Non-Ionic Surfactant

Hexaethylene glycol monododecyl ether is commonly used as a non-ionic surfactant . It has been used to study its characterization and interactions with bovine serum albumin (BSA) and to assess their complexes .

Protein Diffusion Studies

This compound has been used in a study to assess the diffusion of proteins and nonionic micelles in agarose gels . This helps in understanding the behavior of proteins and their interactions with other molecules.

Anti-Inflammatory Research

Hexaethylene glycol monododecyl ether has been used in a study to investigate properties of anti-inflammatory resolvins derived from docosapentaenoic acid . This research could lead to new treatments for inflammatory diseases.

Drug Delivery Systems

Hexaethylene glycol monododecyl ether plays a crucial role in formulating drug delivery systems . It helps in enhancing drug solubility, which is critical for the effective delivery and absorption of drugs in the body .

Emulsifier

Apart from being a surfactant, Hexaethylene glycol monododecyl ether is also used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water.

Biomedical Research

Hexaethylene glycol monododecyl ether is a biomedicine chemical used in pharmaceutical research and drug development . It’s used in the synthesis of new drugs and in the study of their properties.

Micelle Research

In a study, Hexaethylene glycol monododecyl ether was used to investigate the antagonistic mixing in micelles of amphiphilic polyoxometalates . This research contributes to the understanding of the behavior of micelles, which are crucial in many biological and industrial processes.

Life Science Research

Hexaethylene glycol monododecyl ether is used as a biochemical reagent in life science research . It can be used as a biomaterial or organic compound for related studies .

Safety and Hazards

Hexaethylene glycol monododecyl ether is harmful if swallowed . It causes serious eye damage and is very toxic to aquatic life . When handling this chemical, it’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用機序

Hexaethylene glycol monododecyl ether, also known as C12E6 or Dodecylhexaglycol, is a biochemical reagent that can be used in life science related research . It has a molecular weight of 450.65 .

Target of Action

It is known to be a non-ionic surfactant , which means it can interact with a variety of biological targets, particularly those involved in cell membrane integrity and function.

Mode of Action

As a non-ionic surfactant, Hexaethylene glycol monododecyl ether can interact with cell membranes, potentially altering their properties and functions. For example, it has been reported to effectively release histamine from rat peritoneal mast cells . This suggests that it may disrupt the cell membrane, leading to the release of intracellular components.

Biochemical Pathways

Given its role as a surfactant and its ability to release histamine from cells , it may influence pathways related to cell membrane function and integrity, as well as inflammatory responses.

Result of Action

Its ability to release histamine from cells suggests that it may induce cellular responses typically associated with inflammation and allergic reactions .

Action Environment

The action, efficacy, and stability of Hexaethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its surfactant properties may be affected by the presence of other substances in the environment. Additionally, factors such as temperature, pH, and the presence of other biochemicals could potentially influence its action .

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCFEGKCRWEVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058633 | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaethylene glycol monododecyl ether | |

CAS RN |

3055-96-7 | |

| Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaoxyethylene dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: This set of research papers primarily focuses on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles. The catalytic properties of C12E6 are not extensively discussed within these papers.

ANone: While these research papers extensively study C12E6's behavior, they do not delve into systematic modifications of its structure to assess the impact on activity, potency, or selectivity. Therefore, we currently lack sufficient information from these papers to establish a comprehensive SAR for C12E6.

ANone: The provided research articles primarily focus on the scientific aspects of Hexaethylene glycol monododecyl ether. They do not delve into specific SHE regulations or guidelines concerning its use or handling.

ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its pharmacokinetic and pharmacodynamic properties.

ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its in vitro or in vivo efficacy.

ANone: The provided research papers do not address any resistance or cross-resistance mechanisms associated with C12E6.

ANone: The provided research papers focus on the physicochemical properties of C12E6 and its interactions in various systems. Toxicology and safety data are not within the scope of these studies.

ANone: The provided research papers do not focus on drug delivery and targeting aspects of C12E6.

ANone: The provided research papers do not discuss biomarkers or diagnostics related to C12E6.

ANone: The environmental impact and degradation of C12E6 are not specifically addressed within these research papers.

ANone: The provided research papers do not provide detailed validation information for the specific analytical methods used.

ANone: Quality control and assurance procedures for C12E6 are not specifically discussed in these research papers.

ANone: The provided research papers do not discuss the potential immunogenicity or immunological responses elicited by C12E6.

ANone: Drug-transporter interactions are not discussed in the provided set of research papers.

ANone: The provided research papers do not address the potential of C12E6 to induce or inhibit drug-metabolizing enzymes.

A: While these papers primarily focus on the behavior and properties of C12E6, direct comparisons with alternative surfactants are limited. One study explored the effects of co-solutes on C12E6 adsorption, indirectly suggesting potential alternatives depending on the desired application. []

ANone: The provided research papers do not cover aspects related to recycling or waste management of C12E6.

ANone: These research articles highlight the importance of advanced analytical techniques for studying surfactant systems, including SANS, neutron reflectivity, and surface tension measurements. Access to such infrastructure and expertise is crucial for advancing this field.

ANone: While not explicitly outlining a historical context, these research articles collectively contribute to the understanding of C12E6's behavior, paving the way for potential advancements in various applications like emulsion stabilization and interfacial engineering.

A: The research on C12E6 showcases a blend of physical chemistry, materials science, and analytical chemistry. The study of its interactions at interfaces and within complex fluids requires expertise from these diverse fields, highlighting the importance of interdisciplinary collaboration. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)

![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)